Cas no 1864688-88-9 (5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile)
5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile
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- Inchi: 1S/C11H17NO/c1-8(2)9-4-3-5-11(6-9)10(7-12)13-11/h8-10H,3-6H2,1-2H3
- InChI Key: HJLBXIAXAINIFZ-UHFFFAOYSA-N
- SMILES: O1C2(CCCC(C(C)C)C2)C1C#N
5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699151-0.05g |
5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
| Enamine | EN300-699151-0.1g |
5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
| Enamine | EN300-699151-0.25g |
5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
| Enamine | EN300-699151-0.5g |
5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
| Enamine | EN300-699151-1.0g |
5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
| Enamine | EN300-699151-2.5g |
5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
| Enamine | EN300-699151-5.0g |
5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
| Enamine | EN300-699151-10.0g |
5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077727-1g |
5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile |
1864688-88-9 | 95% | 1g |
¥4991.0 | 2023-03-19 |
5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile
Introduction to 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS No. 1864688-88-9)
5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1864688-88-9, is a compound of significant interest in the field of pharmaceutical chemistry and molecular pharmacology. This spirocyclic oxazolidinone derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both spirocyclic and oxazolidinone moieties in its molecular structure imparts distinct chemical and biological properties, making it a valuable scaffold for developing novel therapeutic agents.
The compound’s chemical name, 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile, highlights its structural complexity and functional diversity. The spirocyclic core, consisting of two fused rings (a spiro carbon linking an oxazole ring to an octane chain), contributes to rigidity and conformational stability, which are critical factors in drug design. Additionally, the oxazolidinone ring system introduces a nitrogen-containing heterocycle, which is known for its versatility in forming hydrogen bonds and participating in coordination interactions with biological targets.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit enhanced binding affinity towards biological receptors. The 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile derivative, with its optimized lipophilicity and metabolic stability, represents a promising candidate for further exploration in the development of small-molecule drugs.
One of the most compelling aspects of this compound is its potential role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The spirocyclic structure of 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile allows for precise tuning of electronic and steric properties, enabling the design of molecules that can selectively target specific kinases. Preliminary computational studies suggest that this compound may interact with the ATP-binding pocket of kinases through a combination of hydrophobic interactions and hydrogen bonding, making it a viable lead compound for kinase inhibition.
Furthermore, the carbonitrile group in the molecule contributes to its pharmacological profile by enhancing solubility and improving bioavailability. This feature is particularly important for drug candidates intended for oral administration or delivery via other non-invasive routes. The spirocyclic oxazolidinone derivative also exhibits favorable pharmacokinetic properties, including moderate metabolic stability and low toxicity profiles observed in early preclinical studies.
Recent advancements in medicinal chemistry have emphasized the importance of scaffold hopping—designing new molecular frameworks to overcome resistance or improve efficacy. The structural motif of 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile aligns well with this trend, as it combines elements from multiple pharmacophoric families into a single entity. This approach has led to the discovery of several high-affinity inhibitors with therapeutic potential.
The synthesis of 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile involves multi-step organic transformations that highlight the synthetic versatility of spirocyclic systems. Key synthetic strategies include ring-closing metathesis to form the spirocyclic core, followed by functionalization at the reactive sites to introduce the desired substituents. These synthetic routes have been optimized to ensure high yields and purity, making the compound accessible for further biological evaluation.
In conclusion, 5-Propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS No. 1864688-88-9) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of chemical features makes it an attractive scaffold for developing novel therapeutics targeting various diseases, particularly those involving aberrant kinase activity. As research continues to uncover new applications for spirocyclic oxazolidinone derivatives, compounds like this are poised to play a pivotal role in next-generation drug discovery efforts.
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